Patent-Backed Scaffold Selection: 7-Methyl Regioisomer Prioritized Over 5- and 8-Methyl Analogs in Gilead HIV Integrase Inhibitor Program
The Gilead Sciences patent family WO2013103724A1 / US9376392B2 specifically claims 2-(tert-butoxy)-2-(7-methylquinolin-6-yl)acetic acid derivatives as intermediates and active compounds for treating HIV/AIDS. The patent exemplifies only the 7-methyl substitution pattern on the quinolin-6-ol core—not the 5-methyl, 8-methyl, or other positional isomers—indicating that this specific regioisomer was prioritized during medicinal chemistry optimization for allosteric HIV integrase (ALLINI) targeting [1]. The patent is assigned to Gilead Sciences and is in active legal status, confirming industrial investment in this precise scaffold geometry [2].
| Evidence Dimension | Regioisomeric scaffold selection in pharmaceutical patent claims |
|---|---|
| Target Compound Data | 7-methylquinolin-6-yl scaffold specifically claimed in WO2013103724A1 as the core substructure for HIV integrase-targeting derivatives |
| Comparator Or Baseline | 5-methylquinolin-6-ol (CAS 2287282-74-8) and 8-methylquinolin-6-ol: not claimed in the Gilead patent family; no analogous patent protection identified |
| Quantified Difference | Qualitative: exclusive patent coverage for the 7-methyl regioisomer in this therapeutic context; no equivalent patent filings identified for 5-methyl or 8-methyl positional isomers |
| Conditions | Patent analysis of WO2013103724A1 and US9376392B2 (Gilead Sciences); legal status active as of 2026 |
Why This Matters
Procurement of the correct 7-methyl regioisomer is essential for laboratories replicating or building upon the Gilead HIV integrase inhibitor program; substitution with a 5-methyl or 8-methyl analog would introduce an untested scaffold geometry with unknown target engagement properties.
- [1] Babaoglu K, Bjornson KL, Hrvatin P, Lansdon E, Link JO, et al. (Gilead Sciences, Inc.). WO2013103724A1: 2-(tert-butoxy)-2-(7-methylquinolin-6-yl)acetic acid derivatives for treating AIDS. World Intellectual Property Organization. Published July 11, 2013. View Source
- [2] Babaoglu K, Bjornson KL, Hrvatin P, Lansdon E, Link JO, Liu H, McFadden R, Mitchell ML, Qi Y, Roethle PA, Xu L. US9376392B2: 2-(tert-butoxy)-2-(7-methylquinolin-6-yl)acetic acid derivatives for treating AIDS. United States Patent. Granted June 28, 2016. Legal status: Active. View Source
